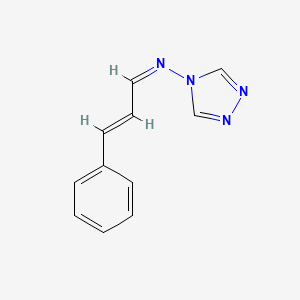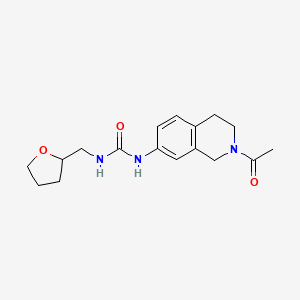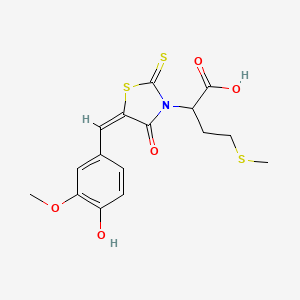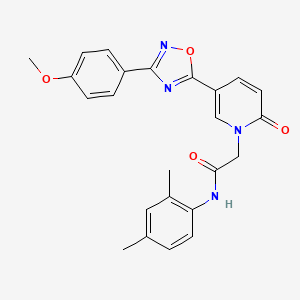
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate, also known as LiCTs, is a lithium salt of cyclopropylthiazolesulfinate. It is a white crystalline powder that is soluble in water, methanol, and ethanol. LiCTs has been found to have various applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
The exact mechanism of action of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and norepinephrine. Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate also affects the levels of certain proteins in the brain, which may contribute to its mood-stabilizing effects.
Biochemical and Physiological Effects:
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain proteins in the brain, such as brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has also been found to increase the activity of certain enzymes, such as glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes.
Advantages And Limitations For Lab Experiments
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has several advantages when used in lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable under normal laboratory conditions and has a long shelf life. However, Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has some limitations as well. It is highly reactive and can be dangerous if not handled properly. It is also sensitive to moisture and air, which can affect its stability.
Future Directions
There are several future directions for research on Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has also been studied for its potential use in the treatment of traumatic brain injury and stroke. Another area of interest is the development of new synthesis methods for Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate and its effects on the brain.
Synthesis Methods
The synthesis of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate involves the reaction of cyclopropylthiazolesulfinate with lithium hydroxide. The reaction takes place in anhydrous conditions, and the resulting product is purified through recrystallization.
Scientific Research Applications
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has been extensively studied for its potential use in the treatment of bipolar disorder. It has been found to have mood-stabilizing effects and can help reduce the frequency and severity of manic and depressive episodes. Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
properties
IUPAC Name |
lithium;4-cyclopropyl-1,3-thiazole-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2.Li/c8-11(9)6-7-5(3-10-6)4-1-2-4;/h3-4H,1-2H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWJENBGALKLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1C2=CSC(=N2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2686345.png)
![3-((4-fluorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686346.png)
![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)

![N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2686351.png)






![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)
